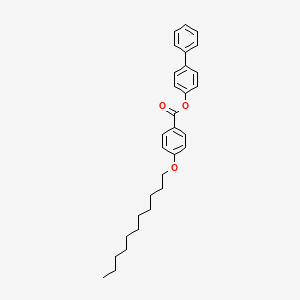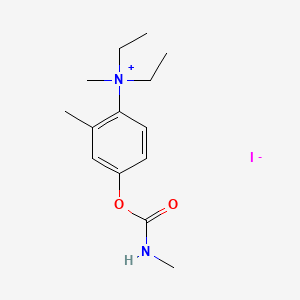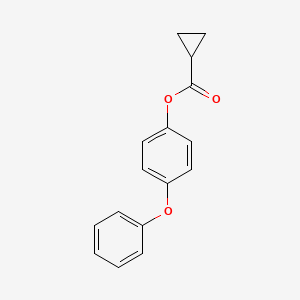
4-Phenoxyphenyl cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenoxyphenyl cyclopropanecarboxylate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is a member of the cyclopropanecarboxylate family, which is characterized by the presence of a cyclopropane ring attached to a carboxylate group. This compound is often used as an intermediate in the synthesis of other chemicals and has notable insecticidal properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxyphenyl cyclopropanecarboxylate typically involves the reaction of 4-phenoxyphenyl magnesium bromide with cyclopropanecarboxylic acid chloride. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the acid chloride. The general reaction scheme is as follows:
4-Phenoxyphenyl magnesium bromide+Cyclopropanecarboxylic acid chloride→4-Phenoxyphenyl cyclopropanecarboxylate
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
4-Phenoxyphenyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl cyclopropanecarboxylates.
科学的研究の応用
4-Phenoxyphenyl cyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its insecticidal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of insecticides and other agrochemicals.
作用機序
The mechanism of action of 4-Phenoxyphenyl cyclopropanecarboxylate involves its interaction with the nervous system of insects. It acts by disrupting the normal function of voltage-gated sodium channels, leading to prolonged depolarization of the nerve cells. This results in paralysis and eventual death of the insect. The molecular targets include the sodium channels in the axonal membranes, and the pathways involved are related to the disruption of normal nerve signal transmission.
類似化合物との比較
Similar Compounds
Permethrin: A widely used insecticide with a similar structure, containing a cyclopropanecarboxylate ester group.
Fenvalerate: Another insecticide with a similar mode of action, also containing a cyclopropanecarboxylate ester group.
Uniqueness
4-Phenoxyphenyl cyclopropanecarboxylate is unique due to its specific phenoxyphenyl group, which imparts distinct chemical and biological properties. Compared to permethrin and fenvalerate, it may exhibit different levels of potency and selectivity in its insecticidal action.
特性
CAS番号 |
66264-09-3 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC名 |
(4-phenoxyphenyl) cyclopropanecarboxylate |
InChI |
InChI=1S/C16H14O3/c17-16(12-6-7-12)19-15-10-8-14(9-11-15)18-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2 |
InChIキー |
SITYBJTYGXLKPX-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)OC2=CC=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)
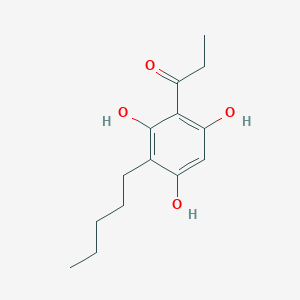
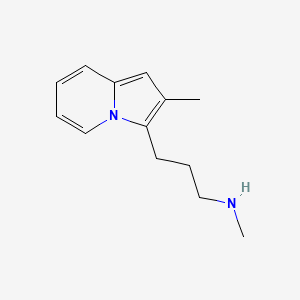
![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
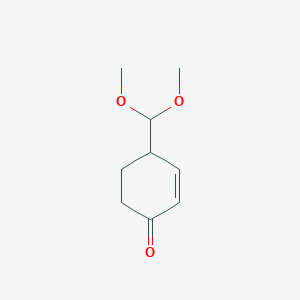
![2,3-Bis(2-methylpropyl)-1-{2-[(2-methylpropyl)sulfanyl]ethyl}-1H-pyrrole](/img/structure/B14482424.png)
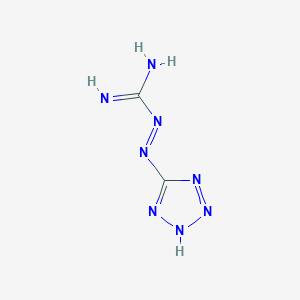
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)

![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)
